molecular formula C9H12BrNO B8165780 1-((3-Bromofuran-2-yl)methyl)pyrrolidine

1-((3-Bromofuran-2-yl)methyl)pyrrolidine

Cat. No.: B8165780
M. Wt: 230.10 g/mol
InChI Key: UYNRTMANSDGFEK-UHFFFAOYSA-N
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Description

1-((3-Bromofuran-2-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a brominated furan moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrrolidine and furan rings in its structure allows for a variety of chemical reactions and interactions, making it a versatile scaffold for the development of new bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((3-Bromofuran-2-yl)methyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 3-bromofuran-2-carbaldehyde with pyrrolidine in the presence of sodium triacetoxyborohydride as a reducing agent. The reaction is typically carried out in dichloromethane at room temperature for about 5 hours. The resulting mixture is then purified using column chromatography to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromofuran-2-yl)methyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated furan derivatives.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Bromofuran-2-yl)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)pyrrolidine depends on its specific application and the biological target it interacts with. Generally, the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the pyrrolidine ring can enhance binding affinity and selectivity towards certain biological targets, while the brominated furan moiety can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many bioactive compounds.

    Furan: An oxygen-containing heterocycle that is a key building block in organic synthesis.

    3-Bromofuran-2-carbaldehyde: A brominated furan derivative used in the synthesis of various heterocyclic compounds.

Uniqueness

1-((3-Bromofuran-2-yl)methyl)pyrrolidine is unique due to the combination of the pyrrolidine and brominated furan rings in its structure. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile scaffold for the development of new bioactive molecules. Its ability to undergo various chemical transformations and its potential biological activity set it apart from simpler compounds like pyrrolidine or furan alone.

Properties

IUPAC Name

1-[(3-bromofuran-2-yl)methyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-6-12-9(8)7-11-4-1-2-5-11/h3,6H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNRTMANSDGFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromofuran-2-carbaldehyde (1.5 g, 8.57 mmol) and pyrrolidine (1.42 mL, 17.14 mmol) and CH2Cl2 (30 mL) was added sodium triacetoxyborohydride (3.63 g, 17.14 mmol). The mixture was stirred at room temperature for 5 hours. The resulting mixture was diluted with EtOAc (300 mL) and the organic layer was washed with saturated NaHCO3 and brine then dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography (silica, 0-10% MeOH in CH2Cl2) to afford the sub-title compound (1.26 g, 65%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
65%

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